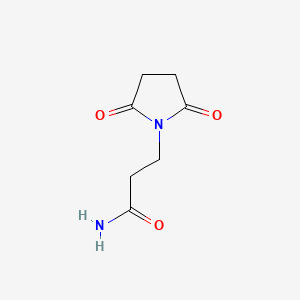![molecular formula C16H12ClNO3 B2577821 N-([2,3'-bifuran]-5-ylmethyl)-2-chlorobenzamide CAS No. 2034487-78-8](/img/structure/B2577821.png)
N-([2,3'-bifuran]-5-ylmethyl)-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the starting materials, the conditions under which the reaction occurs (such as temperature and pH), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes understanding the conditions under which the reactions occur, the products that are formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with other substances. These properties can often be predicted based on the compound’s structure and can be confirmed through experimental testing .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Studies on chlorobenzamide derivatives, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have highlighted their potential as herbicides effective against annual and perennial grasses. These compounds show promise for agricultural utility in forage legumes, certain turf grasses, and cultivated crops, demonstrating their significance in enhancing crop production and management (K. Viste, A. J. Cirovetti, & B. Horrom, 1970).
Environmental Impact and Safety
Research on the environmental degradation products of benzoylphenylurea insecticides, such as 2-chlorobenzamide, a main degradation product, underscores the importance of understanding the environmental impact and safety of these compounds. Studies focusing on the prediction models for the concentration and time of occurrence of 2-chlorobenzamide in the environment contribute to assessing the environmental safety of related chemicals (Wenying Lu, Qingxiang Zhou, & Guoguang Liu, 2004).
Molecular Structure and Spectroscopy
Investigations into the molecular structure, spectroscopy, and thermodynamic parameters of related compounds, such as 2,6-dichlorobenzamide, provide valuable information for the design and application of new chemical entities. These studies offer insights into the stability, reactivity, and potential applications of chlorobenzamide derivatives in various scientific and industrial contexts (Y. Tao, Li-gang Han, Xiaofeng Li, Yun-xia Han, & Zhaojun Liu, 2016).
Corrosion Inhibition
Research on Schiff base compounds related to chlorobenzamides has revealed their potential as efficient corrosion inhibitors. These studies are essential for developing new materials that can protect against corrosion in various industrial applications, thereby extending the life of metal components and reducing maintenance costs (D. Daoud, T. Douadi, S. Issaadi, & S. Chafaa, 2014).
Anticonvulsant Agents
The synthesis and evaluation of benzothiazole derivatives, including chlorobenzamide-related compounds, as anticonvulsant agents highlight the potential of these chemicals in pharmaceutical applications. Such studies are crucial for the development of new therapeutic agents to treat convulsive disorders (M. Amir, Sabaa Asif, Israr Ali, & M. Z. Hassan, 2012).
Wirkmechanismus
Target of Action
The target of a compound is typically a protein or enzyme in the body that the compound interacts with. This interaction can lead to a change in the function of the target, which can result in a therapeutic effect. Identifying the target of a compound involves biochemical assays, genetic manipulations, and computational modeling .
Mode of Action
This refers to how the compound interacts with its target and the biochemical and molecular mechanisms that lead to the observed effects. This can involve binding to a specific site on the target protein, altering its shape or function, or interfering with its ability to interact with other molecules .
Biochemical Pathways
These are the series of chemical reactions that occur within a cell, in which the product of one reaction serves as the substrate for the next. Compounds can affect these pathways by targeting specific enzymes or proteins involved in the reactions .
Pharmacokinetics
This involves the study of how the body absorbs, distributes, metabolizes, and excretes the compound. Factors such as the route of administration, the rate of absorption, the distribution of the compound in the body, the metabolism of the compound into active or inactive forms, and the rate of excretion all influence the compound’s bioavailability .
Result of Action
This refers to the observable effects of the compound’s action on the cellular or physiological level. This can include changes in cell behavior, alterations in signal transduction pathways, or changes in the symptoms of a disease or condition .
Action Environment
This refers to how various factors in the body or in the environment can influence the action of the compound. Factors such as pH, temperature, the presence of other molecules, and the specific characteristics of the target cells or tissues can all influence the efficacy and stability of the compound .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-14-4-2-1-3-13(14)16(19)18-9-12-5-6-15(21-12)11-7-8-20-10-11/h1-8,10H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMOQRDMPACZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-methoxy-3,5-dimethyl-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2577739.png)
![N-benzyl-3-oxo-2-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2577740.png)

![5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2577744.png)
![N-(2-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2577748.png)
![4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2577749.png)


![4-fluoro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2577755.png)

![N-(4-methylbenzyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2577760.png)
